![molecular formula C12H9N3O B2408379 4-([1,2,4]三唑并[4,3-a]吡啶-3-基)苯酚 CAS No. 859500-99-5](/img/structure/B2408379.png)
4-([1,2,4]三唑并[4,3-a]吡啶-3-基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 4-position.
科学研究应用
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary targets of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol appear to be diverse, depending on the specific derivative of the compound. Some studies have identified potential targets such as falcipain-2 , an enzyme associated with the malaria-causing parasite Plasmodium falciparum . Other research has suggested that derivatives of this compound may act as inhibitors of c-Met/VEGFR-2 kinases , which are involved in cancer cell growth and survival .
Mode of Action
For instance, when acting as a falcipain-2 inhibitor , it may prevent the parasite Plasmodium falciparum from breaking down hemoglobin, a process necessary for the parasite’s survival . When acting as a c-Met/VEGFR-2 kinase inhibitor , it may interfere with signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol are likely to be related to its targets. For example, by inhibiting falcipain-2, it could disrupt the life cycle of Plasmodium falciparum, affecting the parasite’s ability to cause malaria . By inhibiting c-Met/VEGFR-2 kinases, it could interfere with signaling pathways involved in cell growth, survival, and angiogenesis, potentially slowing the progression of certain types of cancer .
Pharmacokinetics
One study suggested that certain derivatives of this compound exhibited favorable pharmacodynamic and pharmacokinetic attributes in dogs .
Result of Action
The result of the action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol can vary depending on the specific derivative and target. Some derivatives have shown promising antimalarial activity in vitro , while others have demonstrated anti-tumor activity against certain cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction can be carried out under mild conditions, often at room temperature, and is facilitated by the presence of a suitable catalyst . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods that are efficient and cost-effective. These methods often utilize readily available starting materials and aim to minimize the number of purification steps required .
化学反应分析
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyridines, and various substituted phenol derivatives .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer and antibacterial properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its ability to interact with biological targets, making it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDIQUOFZQEJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
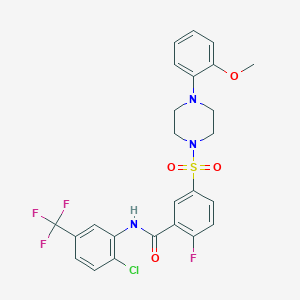
![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
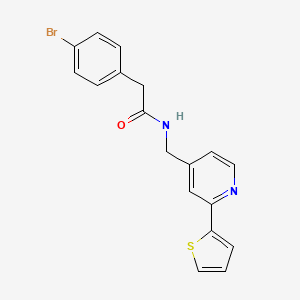
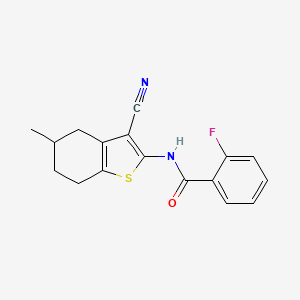
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)
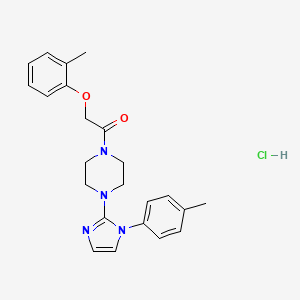
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408306.png)
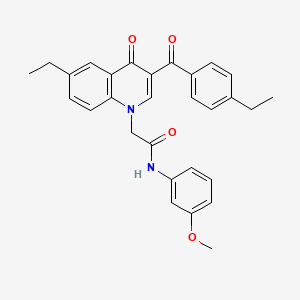
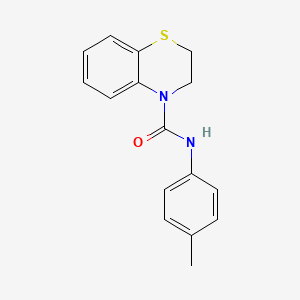
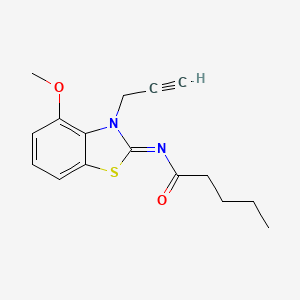
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)
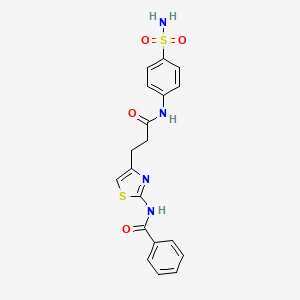
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)
